Voxvoganan

Description

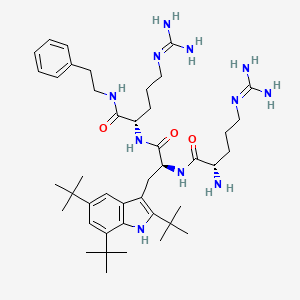

LTX-109 has been investigated for the treatment of Atopic Dermatitis, Mild Eczema/Dermatoses, and Gram-positive, Skin Infections.

LTX-109 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

has antimicrobial activity

Properties

CAS No. |

1166254-80-3 |

|---|---|

Molecular Formula |

C43H69N11O3 |

Molecular Weight |

788.1 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide |

InChI |

InChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51)/t31-,32-,33-/m0/s1 |

InChI Key |

ZVOYWSKEBVVLGW-ZDCRTTOTSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

1166254-80-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LTX 109 LTX-109 LTX109 |

Origin of Product |

United States |

Foundational & Exploratory

"Compound X" mechanism of action

Please provide the specific name of the compound you wish for me to research. "Compound X" is a placeholder, and I require a concrete subject to generate the in-depth technical guide on its mechanism of action.

Once you provide the name of the compound, I will proceed with the following steps to fulfill your request:

-

Information Retrieval: I will conduct a thorough search for the compound's mechanism of action, focusing on peer-reviewed scientific literature and reputable pharmacological databases.

-

Data Compilation: All relevant quantitative data (e.g., IC50, EC50, Ki values) will be extracted and organized.

-

Protocol Extraction: Detailed experimental methodologies for key assays will be identified and summarized.

-

Content Generation: I will draft an in-depth technical guide tailored to an audience of researchers and drug development professionals.

-

Table Creation: The compiled quantitative data will be presented in clearly structured tables for easy comparison.

-

Visualization: Signaling pathways and experimental workflows will be visualized using Graphviz (DOT language), adhering to your specified formatting and color-contrast requirements.

I am ready to begin as soon as you provide the name of the compound.

An In-depth Technical Guide on the Initial Synthesis and Discovery of Oseltamivir

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Its discovery marked a significant advancement in the management of seasonal and pandemic influenza. This technical guide provides a comprehensive overview of the initial synthesis and discovery of oseltamivir, tailored for researchers, scientists, and drug development professionals. The document delves into the rational drug design that led to its creation, the seminal synthetic routes, and the early-stage biological evaluations that established its clinical potential.

Discovery and Rational Design

The development of oseltamivir was a triumph of rational drug design, spearheaded by scientists at Gilead Sciences.[3][4] The primary target for this therapeutic intervention was the influenza virus neuraminidase (NA) enzyme.[2][5] Neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells, thus propagating the infection.[2][5]

By analyzing the X-ray crystal structures of sialic acid analogues bound to the active site of influenza neuraminidase, researchers were able to design potent carbocyclic inhibitors.[3][4][6] This structure-based drug design approach led to the identification of a series of compounds with the potential to block the enzymatic activity of neuraminidase. Among these, GS 4104, which would later be named oseltamivir, emerged as a promising candidate due to its potent in vitro and in vivo activity and good oral bioavailability.[7] Oseltamivir phosphate is a pro-drug that is readily absorbed after oral administration and is extensively converted by hepatic esterases to its active form, oseltamivir carboxylate.[2]

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir carboxylate, the active metabolite of oseltamivir, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2] It acts as a competitive inhibitor, mimicking the natural substrate of the enzyme, sialic acid.[1] By binding to the active site of neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid residues on the surface of host cells and newly formed viral particles.[1][5] This inhibition prevents the release of progeny virions from infected cells, thereby halting the spread of the infection within the respiratory tract.[2][8]

Initial Synthesis

The initial and commercially viable synthesis of oseltamivir was developed by Gilead Sciences and starts from (-)-shikimic acid, a naturally occurring compound that can be extracted from Chinese star anise or produced through fermentation using genetically modified E. coli.[9][10] The synthesis is stereochemically controlled, as oseltamivir has three stereocenters, and only one of the eight possible stereoisomers is active.[9]

The synthesis developed by Gilead Sciences involved a multi-step process that has been refined over the years.[7] A key challenge in the synthesis is the introduction of the amino and acetamido groups with the correct stereochemistry. Early synthetic routes often involved the use of azide chemistry, which, while effective, poses safety concerns at an industrial scale.[7]

Quantitative Data

The efficacy of oseltamivir is quantified by its half-maximal inhibitory concentration (IC50) against the neuraminidase activity of various influenza virus strains. These values demonstrate the potent and specific activity of the drug.

| Influenza Strain | Virus Type/Subtype | Mean IC50 (nM) of Oseltamivir Carboxylate |

| A/H1N1 | Influenza A | 0.51 - 1.34 |

| A/H3N2 | Influenza A | 0.67 |

| Influenza B | Influenza B | 13.0 |

| A/Duck/MN/1525/81 | Avian Influenza A (H5N1) | 0.70 |

| A/Victoria/3/75 | Influenza A (H3N2) | 0.19 |

| Table 1: In Vitro Neuraminidase Inhibition by Oseltamivir Carboxylate for Various Influenza Strains.[11][12] |

The initial synthesis of oseltamivir from (-)-shikimic acid has been optimized over time to improve the overall yield.

| Synthetic Route | Number of Steps | Overall Yield |

| Early Gilead Synthesis | ~14 | ~15% |

| Optimized Roche Synthesis | 8 | 47% |

| Table 2: Comparison of Oseltamivir Synthesis Yields from (-)-Shikimic Acid.[7][13][14] |

Experimental Protocols

General Protocol for Neuraminidase Inhibition Assay

A fluorometric neuraminidase enzymatic test is commonly used to determine the IC50 values of neuraminidase inhibitors.[11]

-

Virus Preparation: Influenza virus isolates are propagated in appropriate cell lines, such as Madin-Darby canine kidney (MDCK) cells.[12]

-

Serial Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.

-

Incubation: The diluted inhibitor is incubated with a standardized amount of influenza virus neuraminidase.

-

Substrate Addition: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

-

Fluorescence Measurement: The enzymatic reaction is allowed to proceed for a specific time at 37°C, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

-

IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Outline of an Early Synthetic Protocol from (-)-Shikimic Acid

The following is a generalized outline of an early synthetic route to oseltamivir.

-

Esterification of Shikimic Acid: (-)-Shikimic acid is first converted to its ethyl ester, ethyl shikimate, typically using ethanol and an acid catalyst.[14]

-

Mesylation: The hydroxyl groups of ethyl shikimate are converted to mesylates using methanesulfonyl chloride in the presence of a base like triethylamine. This creates good leaving groups for subsequent nucleophilic substitution.[14]

-

Regio- and Stereoselective Azide Substitution: The allylic mesylate at the C-3 position is selectively displaced by an azide group using sodium azide. This reaction proceeds with inversion of stereochemistry.[7]

-

Aziridination: The resulting azide is converted to an aziridine intermediate.[7]

-

Ring Opening: The aziridine ring is opened by reaction with 3-pentanol, introducing the characteristic pentyl ether side chain of oseltamivir.[9]

-

Reduction and Acetylation: The azide group is reduced to an amine, and this amine is subsequently acetylated to form the acetamido group present in the final product.

-

Final Product Formation: The final steps involve the formation of the phosphate salt to yield oseltamivir phosphate.[9]

The discovery and initial synthesis of oseltamivir represent a landmark achievement in antiviral drug development. Through a meticulous process of rational drug design, scientists at Gilead Sciences successfully developed a potent and orally bioavailable neuraminidase inhibitor. The initial synthetic routes, primarily starting from (-)-shikimic acid, have been continually refined to ensure a stable supply of this essential medicine. Oseltamivir remains a critical tool in the global response to influenza, underscoring the power of targeted, structure-based approaches in modern medicinal chemistry.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]

- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Development of GS 4104 (oseltamivir) An Orally Active Influenza Neuraminidase Inhibitor - ProQuest [proquest.com]

- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 13. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Compound X (Acetylsalicylic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Compound X, commonly known as Aspirin (acetylsalicylic acid). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on precise data presentation, detailed experimental methodologies, and clear visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

The core chemical and physical characteristics of acetylsalicylic acid are summarized in the tables below, providing a foundational dataset for laboratory and development applications.

Table 1: General and Physical Properties of Acetylsalicylic Acid

| Property | Value |

| Chemical Name | 2-Acetoxybenzoic acid |

| Molecular Formula | C₉H₈O₄[1][2] |

| Molar Mass | 180.16 g/mol [1][3][4][5][6][7][8] |

| Appearance | White, crystalline powder or colorless crystals[1][2] |

| Melting Point | 135-136 °C (decomposes)[1][3][9][10] |

| Boiling Point | 140 °C (decomposes)[1][9] |

| Density | 1.40 g/cm³[1][3] |

| pKa | 3.5 at 25 °C[3][6][9][11][12][13] |

Table 2: Solubility of Acetylsalicylic Acid

| Solvent | Solubility | Temperature (°C) |

| Water | 3 mg/mL[14][15] | 25 |

| Water | 10 mg/mL[12][15] | 37 |

| Ethanol | 1 g in 5 mL (approx. 200 mg/mL)[12] | 25 |

| Ethanol | 50 mg/mL[15] | Not Specified |

| Chloroform | 1 g in 17 mL (approx. 59 mg/mL)[12] | 25 |

| Diethyl Ether | 1 g in 10-15 mL (approx. 67-100 mg/mL)[12] | 25 |

| DMSO | ~41 mg/mL[16] | Not Specified |

| Dimethyl Formamide | ~30 mg/mL[16] | Not Specified |

Table 3: Spectroscopic Data for Acetylsalicylic Acid

| Spectroscopic Technique | Key Peaks/Signals |

| FT-IR (cm⁻¹) | ~3000-2500 (O-H stretch, carboxylic acid), 1750 (C=O stretch, ester), 1680-1690 (C=O stretch, carboxylic acid), 1605 (C=C stretch, aromatic)[17][18][19][20] |

| ¹H NMR (ppm in CDCl₃) | ~11.77 (1H, singlet, -COOH), 8.12 (1H, doublet of doublets, aromatic), 7.66 (1H, triplet of doublets, aromatic), 7.28 (1H, triplet of doublets, aromatic), 7.16 (1H, doublet of doublets, aromatic), 2.36 (3H, singlet, -OCOCH₃)[21][22] |

| UV/Vis (λₘₐₓ) | 226 nm, 275 nm[16] |

Mechanism of Action: COX Inhibition Pathway

Acetylsalicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4][6][7] It acts as an acetylating agent, covalently modifying a serine residue in the active site of these enzymes.[2][4] This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, key mediators of pain, inflammation, and platelet aggregation.[2][4][5]

Experimental Protocols

Detailed methodologies for determining key physical properties and for the synthesis of acetylsalicylic acid are provided below.

The melting point of a crystalline solid provides a sharp indication of its purity. A pure substance melts over a narrow range, while impurities typically broaden and depress this range.

Materials:

-

Melting point apparatus (Thiele tube with mineral oil or automated device)

-

Capillary tubes (sealed at one end)

-

Dry sample of acetylsalicylic acid

-

Thermometer (0-200 °C range)

-

Watch glass

Procedure:

-

Ensure the acetylsalicylic acid sample is completely dry by placing it in a desiccator or a low-temperature oven (approx. 50 °C) overnight.

-

On a clean watch glass, finely crush a small amount of the dried sample.

-

Tap the open end of a capillary tube into the powdered sample to fill it to a depth of approximately 0.5 cm.[11][12]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.

-

Place the capillary tube into the melting point apparatus.[11][12] If using a Thiele tube, attach the capillary to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point (135-136 °C).[17]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded melting point range for a pure sample should be narrow (within 1-2 °C).

This method determines the solubility of acetylsalicylic acid in water by titrating a saturated solution with a standardized base.

Materials:

-

Acetylsalicylic acid

-

Distilled water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.020 M)

-

Phenolphthalein indicator

-

Conical flasks (100 mL)

-

Burette (50 mL) and stand

-

Pipettes (10 mL and 50 mL)

-

Filtration apparatus (funnel and filter paper)

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.5 g of acetylsalicylic acid and transfer it to a 100 mL conical flask.[14]

-

Using a pipette, add exactly 50 mL of distilled water to the flask.[14]

-

Swirl the flask for a minimum of 5 minutes to create a saturated solution. Note that not all the solid will dissolve.

-

Filter the solution into a clean, dry conical flask to remove the undissolved solid.[14]

-

Using a 10 mL pipette, transfer a 10 mL aliquot of the clear filtrate into a new conical flask.[14]

-

Add 2-3 drops of phenolphthalein indicator to the aliquot. The solution should remain colorless.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Titrate the aspirin solution with the NaOH until the first permanent, faint pink color is observed.[14][22]

-

Record the final volume of NaOH used. Repeat the titration at least twice more for accuracy.

-

Calculate the average volume of NaOH used. The concentration of dissolved aspirin can then be determined using the stoichiometry of the neutralization reaction (1:1 molar ratio).

This procedure outlines the esterification of salicylic acid with acetic anhydride to produce acetylsalicylic acid, using phosphoric acid as a catalyst.

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)

-

Acetic anhydride

-

Concentrated (85%) phosphoric acid or sulfuric acid

-

Erlenmeyer flask (125 mL)

-

Hot water bath or steam bath

-

Ice bath

-

Büchner funnel and filter flask for vacuum filtration

-

Distilled water

-

Glass rod

Procedure:

-

Weigh approximately 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.[21]

-

In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated phosphoric or sulfuric acid.[10][21]

-

Swirl the flask gently to dissolve the salicylic acid.

-

Heat the mixture in a hot water bath (70-80 °C) for 10-15 minutes.[1][21]

-

Remove the flask from the heat and, while it is still warm, cautiously add 1 mL of deionized water to react with any excess acetic anhydride.

-

Add approximately 20 mL of cold water to the flask and place it in an ice bath to induce crystallization.[10][21] If crystals do not form readily, gently scratch the inside of the flask with a glass rod.[21]

-

Once crystallization is complete, collect the solid product by vacuum filtration using a Büchner funnel.[21]

-

Wash the crystals on the filter paper with a small amount of ice-cold water to remove impurities.[10][21]

-

Allow the crystals to dry completely on the filter paper or in a desiccator before weighing to determine the yield.

Experimental Workflow: HPLC Analysis of Aspirin Tablets

High-Performance Liquid Chromatography (HPLC) is a standard method for the quality control of pharmaceutical tablets, allowing for the accurate assay of the active pharmaceutical ingredient (API) and the quantification of any impurities.

References

- 1. Aspirin Synthesis | Synaptic | Central College [central.edu]

- 2. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. Solubility of aspirin 2 Physical Pharmacy Lab | PDF [slideshare.net]

- 9. magritek.com [magritek.com]

- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 11. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 12. edu.rsc.org [edu.rsc.org]

- 13. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 14. SSERC | Determination of Aspirin [sserc.org.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. waters.com [waters.com]

- 19. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. bellevuecollege.edu [bellevuecollege.edu]

- 22. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]

Preliminary In Vitro Profile of Kinhibitor-2025: A Novel Kinase Inhibitor

Introduction

Kinhibitor-2025 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[1] Dysregulation of EGFR signaling is a key driver in the pathogenesis of several human cancers, making it a critical target for therapeutic intervention.[1][2] This document outlines the preliminary in vitro evaluation of Kinhibitor-2025, detailing its biochemical potency, cellular activity, and mechanism of action.

Biochemical Activity: Kinase Inhibition Assay

The inhibitory activity of Kinhibitor-2025 against the EGFR kinase was determined using a radiometric in vitro kinase assay. This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[3]

Data Summary

The half-maximal inhibitory concentration (IC50) value for Kinhibitor-2025 was determined from a dose-response curve.

| Compound | Target Kinase | IC50 (nM) |

| Kinhibitor-2025 | EGFR | 15 |

| Gefitinib (Control) | EGFR | 25 |

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup : The kinase reaction was performed in a 96-well plate. Each well contained the EGFR enzyme, a biotinylated substrate peptide, and varying concentrations of Kinhibitor-2025 or a control inhibitor in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/ml BSA).

-

Initiation : The reaction was initiated by adding a mixture of unlabeled ATP and [γ-33P]-ATP. The plate was incubated at room temperature for 2 hours with gentle shaking.

-

Termination : The reaction was stopped by the addition of 3% phosphoric acid.

-

Detection : The biotinylated substrate peptide was captured on a streptavidin-coated filter plate. Unbound radiolabeled ATP was washed away.

-

Quantification : The amount of incorporated radiolabel was quantified using a scintillation counter.

-

Data Analysis : The IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular Activity: Anti-proliferative Effects

The anti-proliferative activity of Kinhibitor-2025 was assessed in the A549 non-small cell lung cancer cell line, which is known to express EGFR. A colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell viability.[4] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

Data Summary

The half-maximal effective concentration (EC50) for cell viability was determined after 72 hours of continuous exposure to Kinhibitor-2025.

| Compound | Cell Line | EC50 (µM) |

| Kinhibitor-2025 | A549 | 0.5 |

| Gefitinib (Control) | A549 | 1.2 |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding : A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : The cells were treated with a serial dilution of Kinhibitor-2025 or a control compound for 72 hours.

-

MTT Addition : After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization : The culture medium was removed, and 100 µl of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes to ensure complete solubilization.[4]

-

Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.[4][6]

-

Data Analysis : The EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of EGFR Signaling

To confirm that the anti-proliferative effects of Kinhibitor-2025 are mediated through the inhibition of EGFR signaling, a Western blot analysis was performed. This technique was used to assess the phosphorylation status of EGFR and its downstream effector, ERK, in A549 cells.[7][8]

Data Summary

A549 cells were treated with Kinhibitor-2025 for 2 hours before stimulation with EGF. The phosphorylation levels of key signaling proteins were quantified by densitometry and normalized to the total protein levels.

| Treatment | p-EGFR (% of Control) | p-ERK (% of Control) |

| Vehicle | 100 | 100 |

| Kinhibitor-2025 (1 µM) | 12 | 25 |

Experimental Protocol: Western Blotting

-

Cell Lysis : A549 cells were serum-starved overnight and then pre-treated with Kinhibitor-2025 for 2 hours before being stimulated with EGF (100 ng/ml) for 10 minutes. The cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification : Protein concentration in the lysates was determined using a BCA protein assay.

-

Gel Electrophoresis : Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[9]

-

Blocking : The membrane was blocked with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[7]

-

Antibody Incubation : The membrane was incubated with primary antibodies against p-EGFR, EGFR, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[10] Following washing steps, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

-

Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[10]

-

Analysis : Band intensities were quantified using densitometry software.

Signaling Pathway Context

Kinhibitor-2025 targets the EGFR signaling pathway, which, upon activation by ligands such as EGF, initiates a cascade of downstream events, including the MAPK/ERK pathway, promoting cell proliferation and survival.[11][12][13] By inhibiting EGFR kinase activity, Kinhibitor-2025 blocks these downstream signals.

The MAPK/ERK pathway is a crucial downstream effector of EGFR signaling.[14][15] The inhibition of EGFR by Kinhibitor-2025 leads to a reduction in the phosphorylation and activation of key components of this cascade.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. CST | Cell Signaling Technology [cellsignal.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Biological Target Identification of Small Molecule Inhibitors

This guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the identification of biological targets for novel small molecule inhibitors, referred to herein as "Compound X." It is intended for researchers, scientists, and drug development professionals actively engaged in the process of elucidating the mechanism of action of bioactive compounds.

Introduction to Target Identification

The identification of the specific molecular target(s) of a bioactive compound is a critical step in drug discovery and development. It provides a mechanistic understanding of the compound's efficacy and potential toxicity, enables target-based drug optimization, and facilitates the development of biomarkers for patient selection. The process of target identification can be broadly categorized into two main approaches: direct methods, which physically isolate the target based on its interaction with the compound, and indirect methods, which infer the target based on the compound's cellular or organismal phenotype.

Direct Target Identification Strategies

Direct methods rely on the specific physical interaction between Compound X and its biological target. These techniques are powerful for unequivocally identifying primary binding partners.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of direct target identification. They utilize a modified version of Compound X to capture its binding partners from a complex biological sample, such as a cell lysate or tissue homogenate.

The general workflow for a typical AC-MS experiment is outlined below. This technique involves immobilizing a derivative of Compound X onto a solid support to selectively capture its binding proteins.

-

Probe Synthesis: Synthesize a derivative of Compound X containing a reactive handle (e.g., an amine or carboxylic acid) for conjugation. This handle should be placed at a position that does not interfere with the compound's binding to its target.

-

Immobilization: Covalently couple the Compound X derivative to a solid support, such as NHS-activated sepharose beads or magnetic beads.

-

Lysate Preparation: Prepare a native cell or tissue lysate. It is crucial to use appropriate buffers and inhibitors to maintain protein integrity and native conformations.

-

Incubation: Incubate the immobilized Compound X with the cell lysate to allow for binding.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. This can be achieved by changing the pH, increasing the salt concentration, or using a competing ligand.

-

Analysis: Identify the eluted proteins by mass spectrometry.

Photo-Affinity Labeling

Photo-affinity labeling (PAL) is another powerful direct method that utilizes a photo-reactive version of Compound X to covalently crosslink to its target upon UV irradiation.

Indirect Target Identification Strategies

Indirect methods infer the target of Compound X by observing its effects on cellular processes and comparing these to known perturbations.

Transcriptional Profiling

Transcriptional profiling, often performed using RNA-sequencing (RNA-Seq), measures the changes in gene expression in response to treatment with Compound X. By comparing the observed gene expression signature to databases of signatures from compounds with known mechanisms of action or from genetic perturbations (e.g., siRNA, CRISPR), one can hypothesize the target pathway of Compound X.

Proteomic Profiling

Similar to transcriptional profiling, proteomic profiling measures changes in the proteome upon treatment with Compound X. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) followed by mass spectrometry can provide a global view of protein expression changes.

Target Validation

Once a list of putative targets has been generated, it is essential to validate these candidates to confirm that they are indeed responsible for the observed biological effects of Compound X.

In Vitro Validation

-

Biochemical Assays: If the putative target is an enzyme, its activity can be measured in the presence and absence of Compound X to determine if the compound has a direct inhibitory or activating effect.

-

Binding Assays: Direct binding between Compound X and the purified target protein can be quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

| Assay Type | Parameter | Compound X | Control Compound |

| Enzyme Inhibition | IC50 (nM) | 15 | >10,000 |

| Surface Plasmon Resonance | KD (nM) | 25 | No Binding Detected |

| Isothermal Titration Calorimetry | KD (nM) | 30 | No Binding Detected |

Cellular Validation

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that Compound X binds to the target protein in a cellular context.

-

Genetic Approaches: Knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9) of the putative target gene should recapitulate the phenotype observed with Compound X treatment. Conversely, overexpression of the target may lead to resistance to Compound X.

The following diagram illustrates a hypothetical signaling pathway where Compound X inhibits a key kinase, leading to downstream effects.

Conclusion

The identification of the biological target of a small molecule inhibitor is a multifaceted process that requires the integration of various experimental approaches. A combination of direct and indirect methods, followed by rigorous target validation, is crucial for confidently elucidating the mechanism of action of a novel compound. This knowledge is fundamental for the successful progression of a compound through the drug discovery and development pipeline.

An In-depth Technical Guide to Compound X: A Novel Kinase Z Inhibitor

For the purpose of this in-depth technical guide, "Compound X" will be presented as a representative early-stage, selective inhibitor of a novel kinase target, hereafter referred to as "Kinase Z". The data, protocols, and pathways detailed below are illustrative of the typical information generated during the preclinical development of such a compound.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Compound X is a first-in-class, potent, and selective small molecule inhibitor of Kinase Z, a serine/threonine kinase implicated in the pathogenesis of various solid tumors. Aberrant activation of the Kinase Z signaling pathway has been shown to promote uncontrolled cell proliferation and survival. Compound X represents a promising therapeutic agent by directly targeting this key oncogenic driver. This document provides a comprehensive overview of the preclinical data, experimental protocols, and the mechanism of action of Compound X.

2. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for Compound X.

Table 1: In Vitro Potency and Selectivity of Compound X

| Parameter | Value | Description |

| Kinase Z IC₅₀ | 5.2 nM | The half maximal inhibitory concentration against the target kinase. |

| Kinase Panel | >100-fold selectivity | Selectivity against a panel of 300 other kinases. |

| Cell Line A IC₅₀ | 25 nM | The half maximal inhibitory concentration in a Kinase Z-dependent cancer cell line. |

| Cell Line B IC₅₀ | >10 µM | The half maximal inhibitory concentration in a Kinase Z-independent cell line. |

Table 2: In Vivo Efficacy of Compound X in a Xenograft Model

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 0% |

| Compound X | 10 mg/kg, once daily | 78% |

| Standard-of-Care | 5 mg/kg, twice weekly | 65% |

3. Signaling Pathway of Kinase Z and Inhibition by Compound X

The diagram below illustrates the proposed signaling cascade involving Kinase Z and the mechanism of inhibition by Compound X. Upon activation by an upstream growth factor receptor, Kinase Z phosphorylates and activates the downstream effector protein, Substrate P, which in turn promotes the transcription of genes involved in cell cycle progression and apoptosis resistance. Compound X competitively binds to the ATP-binding pocket of Kinase Z, preventing its phosphorylation activity.

Caption: Kinase Z signaling pathway and mechanism of Compound X inhibition.

4. Experimental Protocols

4.1. Kinase Z Inhibition Assay (IC₅₀ Determination)

This protocol details the method used to determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against Kinase Z.

-

Materials and Reagents:

-

Recombinant human Kinase Z enzyme

-

ATP (Adenosine triphosphate)

-

Biotinylated peptide substrate

-

Compound X (serial dilutions)

-

Assay buffer (HEPES, MgCl₂, BSA)

-

Kinase-Glo® Luminescent Kinase Assay kit

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare a 10-point serial dilution of Compound X in DMSO.

-

Add 5 µL of diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of Kinase Z enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

4.2. Cell Proliferation Assay (MTT Assay)

This protocol outlines the workflow for assessing the effect of Compound X on the proliferation of cancer cell lines.

Caption: Workflow for the MTT cell proliferation assay.

-

Procedure:

-

Harvest and count cancer cells (e.g., Cell Line A and Cell Line B).

-

Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Compound X in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

-

5. Logical Relationship: Drug Discovery and Development Funnel

The development of Compound X follows a typical drug discovery and development funnel, where a large number of initial compounds are screened and progressively filtered based on various criteria.

Caption: The drug discovery and development funnel for Compound X.

The preclinical data for Compound X strongly support its continued development as a potential therapeutic agent for cancers driven by Kinase Z activation. Its high potency, selectivity, and significant in vivo efficacy in a xenograft model are promising indicators of its potential clinical utility. Further studies are underway to evaluate the safety, pharmacokinetics, and pharmacodynamics of Compound X in more detail prior to the initiation of Phase I clinical trials.

Introduction: The Rationale for Imatinib Analogue Development

An In-depth Technical Guide on the Structural Analogues and Derivatives of Imatinib

This technical guide provides a comprehensive overview of the structural analogues and derivatives of Imatinib, a cornerstone in targeted cancer therapy. It is intended for researchers, scientists, and drug development professionals. This document delves into the synthesis, mechanism of action, structure-activity relationships, and biological evaluation of various Imatinib derivatives, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows.

Imatinib (marketed as Gleevec) is a 2-phenylaminopyrimidine derivative that functions as a selective inhibitor of several tyrosine kinases.[1][2] It is a first-line treatment for chronic myeloid leukemia (CML), where it targets the BCR-ABL fusion protein, and for gastrointestinal stromal tumors (GISTs), targeting the c-KIT receptor tyrosine kinase.[1][2][3] The BCR-ABL oncoprotein, resulting from a chromosomal translocation, exhibits constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and is a critical pathogenetic event in CML.[4][5] Imatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of their substrates and thereby interrupting downstream signaling pathways that lead to cell proliferation and survival.[3][6][7]

Despite its remarkable success, the clinical utility of Imatinib can be hampered by drug resistance, often arising from point mutations in the kinase domain that reduce the drug's binding affinity.[4][5] This has spurred extensive research into the development of structural analogues and derivatives to overcome resistance, improve potency and selectivity, and enhance pharmacokinetic properties.[5][8] The design of these novel compounds often involves modifying the terminal phenyl ring, the N-methylpiperazine group, or other key pharmacophoric features of the Imatinib structure.[5][8]

Mechanism of Action and Signaling Pathways

Imatinib's primary mechanism of action is the competitive inhibition at the ATP-binding site of target tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R (platelet-derived growth factor receptor).[3][4] In BCR-ABL-positive cells, this inhibition blocks downstream signaling pathways, such as the Ras/MapK and PI3K/AKT pathways, which are crucial for neoplastic growth, leading to the induction of apoptosis and inhibition of proliferation.[2][4]

Signaling Pathway of Imatinib Action

The following diagram illustrates the mechanism by which Imatinib inhibits the BCR-ABL tyrosine kinase signaling pathway.

Caption: Mechanism of Imatinib inhibition of the BCR-ABL signaling pathway.

Structural Analogues and Derivatives: Synthesis and Activity

The synthesis of Imatinib and its analogues typically involves a multi-step process.[1] An improved method involves preparing a key pyrimidinyl amine intermediate, followed by a copper-catalyzed N-arylation reaction, which avoids the use of more expensive palladium catalysts.[1] This core intermediate can then be acylated with various acid chlorides to generate a diverse library of amide derivatives.[1] Flow chemistry has also been employed to streamline the synthesis of Imatinib and its analogues, offering advantages in terms of automation and handling solubility challenges.[9]

Modifications and Structure-Activity Relationship (SAR)

Researchers have explored modifications at various positions of the Imatinib scaffold to develop novel derivatives with improved or altered activity profiles.

-

Terminal Phenyl Ring Modification: Attempts to enhance inhibitory activity have been made by modifying the terminal phenyl ring.[5] However, some synthesized analogues with these modifications showed 1-2 fold less activity against K562 leukemic cells compared to Imatinib.[5][10]

-

Replacement of the Phenyl Moiety: Novel analogues have been synthesized by replacing the phenyl moiety with non-aromatic structural motifs like bicyclo[1.1.1]pentane and cubane.[11] The cubane- and cyclohexyl-containing analogues exhibited the highest inhibitory activity against ABL1 kinase and potent cytotoxicity against K562 and SUP-B15 cancer cell lines.[11]

-

N-methylpiperazine Ring Modification: The N-methylpiperazine group is known to enhance activity by contributing to protein-ligand interactions and improving solubility.[5] However, this region has also been a target for modification to alter specificity.[8][12] A series of derivatives with modifications to the phenyl and N-methylpiperazine rings showed greater activity against the PDGF receptor family and poorer activity against Abl kinase.[12]

The following diagram illustrates the key regions of the Imatinib molecule that are targeted for modification and the general impact on biological activity.

Caption: Key modification sites on the Imatinib scaffold for SAR studies.

Quantitative Data on Imatinib Derivatives

The biological activity of newly synthesized Imatinib analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data allows for direct comparison of the potency of different derivatives.

| Compound/Derivative Series | Target Cell Line(s) | IC50 / Activity | Reference |

| Imatinib (Standard) | K562 (CML) | 0.21 µM | [13] |

| Novel Analogues (Two Series) | A549 (Lung), Colon Cancer | 0.14 - 5.07 µM | [14] |

| Terminal Phenyl Ring Analogues (4a-f) | K562 (CML) | 1-2 fold less active than Imatinib | [5][10] |

| Cubane/Cyclohexyl Analogues | K562, SUP-B15 | Highest inhibitory activity in the series | [11] |

| Isatin-based Hybrids (Series 1) | K562 (CML) | EC50: 0.37 - 2.02 µM | [13] |

Experimental Protocols

The evaluation of Imatinib analogues involves a series of standardized in vitro assays to determine their biological effects. A general workflow for the design and testing of these compounds is presented below.

General Experimental Workflow

Caption: General workflow for the synthesis and evaluation of Imatinib analogues.

Antiproliferative Activity Assay (General Protocol)

This protocol describes a typical method for assessing the effect of Imatinib derivatives on the proliferation of cancer cell lines, such as K562.

-

Cell Culture: Human cancer cell lines (e.g., K562, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The synthesized Imatinib analogues are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 72 hours). Control wells receive vehicle (DMSO) only.

-

Viability Assessment (MTT Assay):

-

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for several hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Cell Cycle and Apoptosis Assays

For compounds showing potent antiproliferative activity, further mechanistic studies are often performed.

-

Cell Cycle Analysis: Cells are treated with the compound, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[14] Compounds similar to Imatinib may induce cell cycle arrest at the G1 stage.[14]

-

Apoptosis Assay (Caspase-3 Activity): The induction of apoptosis can be confirmed by measuring the activity of key executioner caspases, such as caspase-3.[14] This can be done using a colorimetric assay where a caspase-3-specific substrate is cleaved, producing a colored product that can be quantified spectrophotometrically. An increase in caspase-3 activity is indicative of apoptosis induction.[14]

Conclusion and Future Directions

The development of Imatinib analogues remains a critical area of research in oncology.[14] Structure-activity relationship studies have revealed that modifications to various parts of the Imatinib scaffold can significantly alter its potency and kinase selectivity.[12] While some modifications have led to decreased activity, others have yielded compounds with high potency or a desirable shift in selectivity, for instance, towards the PDGF receptor family.[10][12] The use of quantitative structure-activity relationship (QSAR) modeling and de novo drug design further aids in the rational design of novel derivatives with potentially superior properties.[8][15][16]

Future efforts will likely focus on developing next-generation inhibitors that can effectively target a broader range of resistance mutations, exhibit enhanced selectivity to minimize off-target effects, and possess favorable pharmacokinetic profiles. The insights gained from the extensive study of Imatinib's structural analogues and derivatives provide a solid foundation for the continued design of innovative and effective tyrosine kinase inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistrymag.org [chemistrymag.org]

- 9. africacommons.net [africacommons.net]

- 10. Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 11. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel imatinib derivatives with altered specificity between Bcr-Abl and FMS, KIT, and PDGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and 3D QSAR based pharmacophore study of novel imatinib analogs as antitumor-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Profiling of Compound X

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly influence a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive overview of the core methodologies and data interpretation for the solubility and stability testing of "Compound X," a hypothetical small molecule kinase inhibitor.

The protocols and data herein are presented as a standardized framework for the early-phase characterization of drug candidates. Adherence to these systematic approaches, guided by International Council for Harmonisation (ICH) guidelines, ensures the generation of robust and reliable data essential for informed decision-making in the drug development pipeline.[1][2]

Solubility Assessment

A compound's aqueous solubility is a primary determinant of its absorption and bioavailability. We assess both kinetic and thermodynamic solubility to provide a comprehensive profile. Kinetic solubility is valuable for high-throughput screening and early risk assessment, while thermodynamic solubility represents the true equilibrium state and is crucial for pre-formulation development.[3][4][5]

Overall Solubility and Stability Workflow

The assessment of a new chemical entity like Compound X follows a logical progression from high-throughput screening to in-depth characterization, ensuring that resources are focused on viable candidates.

Caption: High-level workflow for physicochemical characterization.

Kinetic Solubility Results

Kinetic solubility was determined using a nephelometric method, which measures light scattering from undissolved particles.[6][7][8] This high-throughput assay provides a rapid assessment of solubility from a DMSO stock solution added to aqueous buffers, simulating conditions in early-stage biological screening assays.[3]

| Media | pH | Kinetic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Phosphate Buffered Saline (PBS) | 7.4 | 15.2 | 33.8 |

| Simulated Gastric Fluid (SGF) | 1.2 | > 200 | > 444.4 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 25.8 | 57.3 |

Summary: Compound X exhibits pH-dependent kinetic solubility, with significantly higher solubility in the acidic environment of SGF compared to the near-neutral conditions of PBS and SIF.

Thermodynamic Solubility Results

Thermodynamic solubility was measured using the gold-standard shake-flask method, which allows a saturated solution to reach equilibrium over an extended period.[5][9][10] Quantification was performed by a validated HPLC-UV method. This data is critical for predicting in vivo dissolution and guiding formulation strategies.[10]

| Media | pH | Incubation Time | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| Water | 7.0 | 48 hours | 8.9 | 19.8 |

| pH 1.2 Buffer (HCl) | 1.2 | 48 hours | 185.4 | 412.0 |

| pH 6.8 Buffer (Phosphate) | 6.8 | 48 hours | 19.5 | 43.3 |

Summary: The thermodynamic solubility data confirms the pH-dependent trend observed in kinetic screening. The lower solubility values compared to the kinetic assay are expected, as the kinetic method can overestimate solubility due to the formation of supersaturated solutions.[10]

Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][11]

Forced Degradation Study

Forced degradation (or stress testing) is conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[2][12][13] The studies intentionally degrade the sample under conditions more severe than accelerated stability testing.[2][14] A target degradation of 5-20% is typically sought to ensure that degradation products can be reliably detected.[12]

Caption: Conditions for the forced degradation study of Compound X.

| Stress Condition | % Assay Remaining | Total Impurities (%) | Major Degradant (RRT) |

| Acid Hydrolysis (0.1 M HCl) | 98.5 | 1.3 | 0.88 |

| Base Hydrolysis (0.1 M NaOH) | 94.2 | 5.6 | 1.15 |

| Oxidation (3% H₂O₂) | 89.8 | 9.9 | 0.95 |

| Thermal (80°C) | 99.1 | 0.8 | Not Applicable |

| Photolytic (ICH Q1B) | 92.5 | 7.3 | 1.22 |

| Control (Dark, RT) | > 99.9 | < 0.1 | Not Applicable |

Summary: Compound X is stable to thermal and acidic stress but shows susceptibility to base hydrolysis, oxidation, and photolytic degradation. The stability-indicating HPLC method successfully resolved all major degradation products from the parent peak.

Long-Term Stability (ICH Conditions)

Long-term stability studies are performed to establish a re-test period or shelf life for the drug substance.[1][15] The studies are conducted on at least three primary batches under defined temperature and humidity conditions as specified in ICH guideline Q1A(R2).[11]

| Condition | Time Point | Batch 1 (% Assay) | Batch 2 (% Assay) | Batch 3 (% Assay) | Total Impurities (%) |

| Long-Term | 0 Months | 100.1 | 99.8 | 100.3 | < 0.1 |

| 25°C / 60% RH | 3 Months | 100.0 | 99.7 | 100.1 | < 0.2 |

| 6 Months | 99.8 | 99.6 | 99.9 | < 0.2 | |

| 12 Months | 99.5 | 99.4 | 99.8 | < 0.3 | |

| Accelerated | 0 Months | 100.1 | 99.8 | 100.3 | < 0.1 |

| 40°C / 75% RH | 3 Months | 99.2 | 99.0 | 99.4 | < 0.5 |

| 6 Months | 98.5 | 98.3 | 98.8 | < 0.8 |

Summary: Compound X demonstrates excellent stability under both long-term and accelerated storage conditions over 12 and 6 months, respectively. No significant degradation or increase in impurities was observed, suggesting a stable drug substance suitable for further development.

Experimental Protocols

Protocol: Kinetic Solubility Assay (Nephelometry)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into wells of a clear-bottom 96-well plate.[6]

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, SGF) to each well to achieve the final compound concentration.

-

Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours.[6][9]

-

Measurement: Measure light scattering using a nephelometer.[6]

-

Data Analysis: Compare the light scattering units against a standard curve of known concentrations to determine the concentration at which precipitation occurs.

Protocol: Thermodynamic Solubility Assay (Shake-Flask HPLC-UV)

-

Sample Preparation: Add an excess amount of solid Compound X (approx. 2 mg) to 1 mL of the desired buffer in a glass vial.

-

Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, filter the solution through a 0.22 µm PVDF filter to separate the undissolved solid.[10] Care must be taken to avoid filter sorption.[10]

-

Quantification: Dilute the clear filtrate with the mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[10]

-

Analysis: Calculate the solubility based on the measured concentration and a standard calibration curve.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare a solution of Compound X at a concentration of 1 mg/mL in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

-

Stress Conditions Application:

-

Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

-

Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

-

Oxidative: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal: Store the solid drug substance in a stability chamber at 80°C / 75% RH.

-

Photolytic: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48, 72 hours). Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Calculate the percentage of remaining parent compound and the relative amounts of degradation products.

Protocol: HPLC-UV Analytical Method for Compound X

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Diluent: 50:50 Acetonitrile:Water.

Conclusion

The comprehensive solubility and stability assessment of Compound X reveals a physicochemical profile that is supportive of continued drug development. The compound exhibits pH-dependent solubility, a common characteristic for ionizable molecules, which can be managed through appropriate formulation strategies. Crucially, Compound X demonstrates robust stability under ICH long-term and accelerated conditions, with predictable degradation pathways under forced stress. These findings provide a solid foundation for formulation development and establish the initial shelf-life parameters required for advancing Compound X to the next stage of clinical evaluation.

References

- 1. pharmaacademias.com [pharmaacademias.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery - OAK Open Access Archive [oak.novartis.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. database.ich.org [database.ich.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ijcrt.org [ijcrt.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Foundational Literature Review of Compound X: A Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound X is a novel small molecule inhibitor targeting Fictional Kinase 1 (FK1), a critical component of the pro-survival signaling pathway frequently hyperactivated in various cancer types. This document provides a comprehensive review of the foundational preclinical data for Compound X, including its mechanism of action, in vitro cytotoxicity, preliminary in vivo safety, and pharmacokinetic profile. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided. This guide is intended to serve as a core technical resource for researchers and drug development professionals engaged in the evaluation and potential advancement of Compound X or similar targeted therapies.

Introduction

The search for targeted cancer therapies has led to the development of numerous small molecule inhibitors that selectively target key signaling molecules involved in tumor growth and survival. One such family of targets is protein kinases, which play a central role in regulating cellular processes. Fictional Kinase 1 (FK1) has been identified as a key regulator in a pro-survival signaling pathway that is often dysregulated in cancer, making it an attractive target for therapeutic intervention.

Compound X has been developed as a competitive inhibitor of the ATP-binding site of FK1.[1] Preliminary studies have demonstrated its potent cytotoxic effects against various cancer cell lines while exhibiting a favorable selectivity profile against non-cancerous cells.[1] This review synthesizes the initial findings on Compound X, providing a foundational understanding of its biological activity and potential for further development.

Mechanism of Action

Compound X is hypothesized to function as a competitive inhibitor of Fictional Kinase 1 (FK1).[1] FK1 is a crucial kinase in a pro-survival signaling pathway that, when hyperactivated, contributes to the uncontrolled proliferation and resistance to apoptosis characteristic of cancer cells.[1] By binding to the ATP-binding site of FK1, Compound X is believed to block the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade. This disruption of the pro-survival signal is thought to induce apoptosis in cancer cells.[1] Pro-survival signaling pathways, such as the one involving FK1, often integrate signals that promote cell survival and inhibit apoptosis.[2][3][4] The inhibition of a key kinase like FK1 can tip the cellular balance towards apoptosis, a programmed cell death process.[5]

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action of Compound X.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Compound X

| Cell Line | Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.8 |

| MCF-7 | Breast Adenocarcinoma | 1.5 |

| HepG2 | Hepatocellular Carcinoma | 2.1 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 50 |

Data sourced from a preliminary in vitro toxicity study.[1]

Table 2: In Vivo Acute Systemic Toxicity of Compound X in Rodents

| Dose (mg/kg, IV) | Mortalities | Clinical Observations |

| 5 | 0/5 | No observable adverse effects |

| 15 | 0/5 | No observable adverse effects |

| 50 | 1/5 | Lethargy, piloerection (resolved within 48 hours) |

| 100 | 4/5 | Significant toxicity |

The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 15 mg/kg.[1]

Table 3: Pharmacokinetic Parameters of Compound X in Rats (Single 10 mg/kg IV Dose)

| Parameter | Value | Unit |

| Cmax | 2.5 | µg/mL |

| T½ | 2.1 | hours |

| AUC(0-inf) | 5.8 | µg*h/mL |

| CL | 28.7 | mL/min/kg |

| Vd | 4.8 | L/kg |

Cmax: Maximum plasma concentration; T½: Half-life; AUC: Area under the curve; CL: Clearance; Vd: Volume of distribution. Data from a preliminary pharmacokinetic study.[1]

Experimental Protocols

In Vitro Cellular Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of human cancer and non-cancerous cell lines.[1]

Methodology:

-

Cell Culture and Seeding: A549, MCF-7, HepG2, and HEK293 cells were cultured in appropriate media.[1] Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[1]

-

Compound Preparation and Treatment: Compound X was serially diluted in DMSO. The diluted compound was then added to the cell culture wells to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration was kept at 0.1%.[1]

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Viability Measurement: Cell viability was assessed using a luminescent cell viability assay that measures ATP levels, such as the CellTiter-Glo® assay. Luminescence was measured using a plate reader.[1]

-

Data Analysis: The dose-response data was fitted to a four-parameter logistic curve using GraphPad Prism software to calculate the IC50 values. Each experiment was performed in triplicate.[1]

In Vivo Acute Systemic Toxicity Study in a Rodent Model

Objective: To evaluate the acute systemic toxicity of Compound X following a single intravenous administration in rats and to determine the no-observed-adverse-effect-level (NOAEL).[1]

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Dosing: Compound X was formulated in a suitable vehicle and administered as a single intravenous (IV) bolus dose at 5, 15, 50, and 100 mg/kg. A control group received the vehicle alone.[1]

-

Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for up to 14 days post-administration.[6]

-

Data Analysis: Mortality rates and the incidence of clinical signs were recorded for each dose group. The NOAEL was determined as the highest dose at which no adverse effects were observed.[1]

Pharmacokinetic Characterization in Rats

Objective: To determine the basic pharmacokinetic profile of Compound X following a single intravenous administration in rats.[1]

Methodology:

-

Animal Model and Dosing: Male Sprague-Dawley rats were administered a single 10 mg/kg intravenous dose of Compound X.

-

Sample Collection: Blood samples were collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

Sample Analysis: Plasma was separated by centrifugation. The concentration of Compound X in the plasma samples was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1] A common sample preparation technique for LC-MS/MS analysis is protein precipitation.[7][8]

-

Data Analysis: Pharmacokinetic parameters, including Cmax, T½, AUC, clearance (CL), and volume of distribution (Vd), were calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[1]

Experimental Workflows

In Vitro Cytotoxicity Assay Workflow

Caption: Workflow for the in vitro cytotoxicity assay.

In Vivo Acute Toxicity Study Workflow

Caption: Workflow for the in vivo acute toxicity study.

Conclusion

The preliminary data on Compound X, a novel inhibitor of Fictional Kinase 1, are promising. The compound demonstrates potent in vitro cytotoxicity against various cancer cell lines with a favorable selectivity index against a non-cancerous cell line.[1] The in vivo studies established a preliminary safety profile with a defined NOAEL and characterized its pharmacokinetic properties.[1] These foundational findings support the continued investigation of Compound X as a potential therapeutic agent. Further studies are warranted to elucidate the detailed mechanism of action, evaluate in vivo efficacy in relevant tumor models, and conduct more comprehensive toxicology assessments to support its advancement into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis - Wikipedia [en.wikipedia.org]

- 6. poly-ond.com [poly-ond.com]

- 7. agilent.com [agilent.com]

- 8. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Resveratrol in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts.[1][2] It has garnered significant attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.[2][3][4] In cell culture, resveratrol is a valuable tool for studying cellular processes such as apoptosis, cell cycle progression, and signal transduction. This document provides detailed protocols for utilizing resveratrol in cell culture assays and summarizes its effects on various cell lines.

Mechanism of Action

Resveratrol exerts its biological effects through the modulation of multiple signaling pathways.[3][5] One of its key mechanisms is the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[3][6][7] SIRT1 activation is involved in regulating cellular metabolism, stress resistance, and longevity.[4][6] Resveratrol can activate SIRT1 both directly and indirectly.[6] The indirect pathway involves the inhibition of phosphodiesterases, leading to an increase in cAMP levels, which in turn elevates NAD+ levels, a required cofactor for SIRT1 activity.[6]

Additionally, resveratrol is known to:

-

Inhibit Cyclooxygenase (COX) enzymes: It selectively inhibits COX-1, which is involved in inflammatory responses.[3][8][9]

-

Modulate NF-κB signaling: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[5][8]

-

Activate the Nrf2 pathway: Resveratrol can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of antioxidant enzymes.[2][10][11][12][13][14]

-

Induce Apoptosis and Cell Cycle Arrest: In cancer cells, resveratrol has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, often at the S or G2/M phase.[1][5][15] This is achieved by modulating the expression of key regulatory proteins like cyclins, caspases, and members of the Bcl-2 family.[5][16]

-

Affect MAP Kinase and PI3K/Akt Pathways: It can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are critical for cell growth and survival.[3][5][8]

Quantitative Data Summary

The inhibitory effects of resveratrol on cell proliferation are concentration-dependent and vary among different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference(s) |

| HeLa | Cervical Cancer | 200-250 | 48 | [17] |

| MDA-MB-231 | Breast Cancer | 200-250 | 48 | [17] |

| MCF-7 | Breast Cancer | 400-500 | 48 | [17] |

| MCF-7 | Breast Cancer | 51.18 | 24 | [16] |

| SiHa | Cervical Cancer | 400-500 | 48 | [17] |

| A549 | Lung Cancer | 400-500 | 48 | [17] |

| SW480 | Colon Cancer | ~70-150 | Not Specified | [1] |

| HCE7 | Colon Cancer | ~70-150 | Not Specified | [1] |

| Seg-1 | Esophageal Cancer | ~70-150 | Not Specified | [1] |

| HL60 | Leukemia | ~70-150 | Not Specified | [1] |

| HepG2 | Liver Cancer | 57.4 | 24 | [16] |

| HepG2 | Liver Cancer | 70 | 48 | [18] |

| U-87 MG | Glioblastoma | 32.56 | 48 | [19] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.

Experimental Protocols

Preparation of Resveratrol Stock Solution

Materials:

-

Resveratrol powder (≥98% purity)[9]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of resveratrol powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

-

Vortex thoroughly until the resveratrol is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[20] Always include a vehicle control (medium with the same concentration of DMSO as the highest resveratrol treatment) in your experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of resveratrol on cell viability by measuring the metabolic activity of the cells.

Materials:

-